2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b
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Overview
Description
2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene is an organic compound with the molecular formula C48H72Br2S2. It is a derivative of indaceno[1,2-b:5,6-b’]dithiophene, characterized by the presence of bromine and octyl groups. This compound is known for its applications in organic electronics, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of 2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene typically involves the reaction of thiophene compounds with indaceno[1,2-b:5,6-b’]dithiophene groups, followed by octylation reactions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound’s purity and yield .
Chemical Reactions Analysis
2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene has several scientific research applications:
Organic Photovoltaics: It is used as a donor material in organic solar cells, where it helps in the absorption of light and generation of charge carriers.
Organic Light-Emitting Diodes (OLEDs): The compound is used in the fabrication of OLEDs, where it serves as an emissive layer, contributing to the device’s light-emitting properties.
Organic Field-Effect Transistors (OFETs): It is employed in OFETs as a semiconducting material, enhancing the device’s performance and stability.
Mechanism of Action
The mechanism by which 2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene exerts its effects involves its ability to participate in π-conjugated systems. The presence of bromine and octyl groups enhances its solubility and electronic properties, making it suitable for use in organic electronic devices. The molecular targets and pathways involved include the interaction with other organic semiconductors and the formation of charge-transfer complexes .
Comparison with Similar Compounds
2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene can be compared with other similar compounds such as:
4,9-Dihydro-4,4,9,9-tetrahexyl-s-indaceno[1,2-b5,6-b’]dithiophene: This compound has hexyl groups instead of octyl groups, which affects its solubility and electronic properties.
2,7-Dibromo-4,4,9,9-tetraoctyl-s-indaceno[1,2-b5,6-b’]dithiophene: This compound has two bromine atoms, which can further enhance its reactivity in substitution reactions.
The uniqueness of 2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene lies in its specific combination of bromine and octyl groups, which provide a balance of solubility and electronic properties suitable for various organic electronic applications .
Properties
Molecular Formula |
C48H72Br2S2 |
---|---|
Molecular Weight |
873.0 g/mol |
IUPAC Name |
6,15-dibromo-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C48H72Br2S2/c1-5-9-13-17-21-25-29-47(30-26-22-18-14-10-6-2)39-33-38-40(34-37(39)45-41(47)35-43(49)51-45)48(31-27-23-19-15-11-7-3,32-28-24-20-16-12-8-4)42-36-44(50)52-46(38)42/h33-36H,5-32H2,1-4H3 |
InChI Key |
WHAVDFPMTOOBND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)Br)C(C5=C3SC(=C5)Br)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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